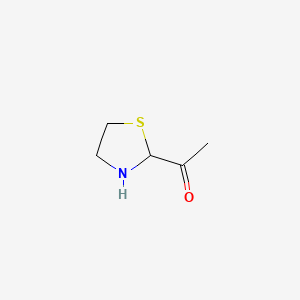

2-Acetylthiazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazolidin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-4(7)5-6-2-3-8-5/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCSPJPIAZEQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867274 | |

| Record name | 1-(1,3-Thiazolidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67399-73-9 | |

| Record name | Ethanone, 1-(2-thiazolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067399739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Spectroscopic Guide to 2-Acetylthiazolidine: Elucidating Molecular Structure through NMR, IR, and MS

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Acetylthiazolidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a saturated five-membered ring containing both sulfur and nitrogen, the thiazolidine core presents a unique electronic environment. The addition of an acetyl group at the nitrogen atom introduces characteristic features that are readily identifiable through modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to characterize this molecule and its analogues.

While direct, comprehensive spectral libraries for 2-Acetylthiazolidine are not abundantly published, this guide synthesizes data from closely related, well-characterized analogues, such as N-Acetyl-thiazolidine-4-carboxylic acid, and fundamental spectroscopic principles to present a robust and predictive analysis.[1][2][3][4] Every analytical technique discussed is accompanied by a field-proven experimental protocol, offering a self-validating framework for laboratory application.

Molecular Structure and Spectroscopic Overview

2-Acetylthiazolidine is comprised of a thiazolidine ring N-acylated with an acetyl group. The structural features—a tertiary amide, a thioether, and a saturated heterocyclic ring—give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming synthesis, assessing purity, and studying the molecule's interactions.

Our analytical journey will dissect the molecule's identity through three core techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy to map the proton and carbon framework.

-

Infrared (IR) Spectroscopy to identify key functional groups and their vibrational modes.

-

Mass Spectrometry (MS) to determine the molecular weight and analyze fragmentation patterns.

Caption: Molecular structure of 2-Acetylthiazolidine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For 2-Acetylthiazolidine, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum of 2-Acetylthiazolidine is expected to show four distinct signals corresponding to the protons on the thiazolidine ring and the acetyl methyl group. Due to the nature of the amide bond, rotation around the C-N bond can be restricted, potentially leading to magnetic non-equivalence of the protons on the carbons adjacent to the nitrogen, which would result in more complex splitting patterns or broadened signals at room temperature.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| CH₃ (Acetyl) | ~2.1 | Singlet (s) | N/A | Typical for an N-acetyl methyl group, deshielded by the adjacent carbonyl. |

| C5-H₂ | ~3.1 | Triplet (t) | ~6-7 | Methylene protons adjacent to the sulfur atom. |

| C4-H₂ | ~3.8 | Triplet (t) | ~6-7 | Methylene protons adjacent to the electron-withdrawing acetylated nitrogen. |

| C2-H₂ | ~4.6 | Singlet (s) | N/A | Methylene protons situated between two heteroatoms (S and N), leading to significant deshielding. |

Expert Insights: The singlet for the C2-H₂ protons is a key identifier. These protons are flanked by sulfur and the acetylated nitrogen, which strongly deshields them. Their chemical shift is the most downfield among the ring protons. The protons at C4 and C5 are expected to appear as triplets due to coupling with each other. The C4 protons are more deshielded than the C5 protons because of their proximity to the electronegative nitrogen atom of the amide group.

Caption: General workflow for synthesis and spectroscopic validation.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will show four signals, corresponding to the four unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C H₃ (Acetyl) | ~22 | Typical chemical shift for a methyl group of an N-acetyl moiety. |

| C 5 | ~30 | Aliphatic carbon adjacent to sulfur. |

| C 4 | ~48 | Aliphatic carbon adjacent to the acetylated nitrogen, shifted downfield. |

| C 2 | ~55 | Carbon flanked by both sulfur and nitrogen, experiencing the most deshielding among the ring carbons. |

| C =O (Acetyl) | ~170 | Characteristic chemical shift for an amide carbonyl carbon. |

Expert Insights: The chemical shifts are highly diagnostic. The amide carbonyl carbon is the most downfield signal, as expected.[5] Among the aliphatic carbons, the C2 carbon is the most deshielded due to the additive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms. This predictive data provides a solid foundation for interpreting experimental results.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The IR spectrum of 2-Acetylthiazolidine is dominated by a very strong absorption from the amide carbonyl group.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic CH₂ and CH₃ |

| ~1650 | Strong | C=O Stretch | Tertiary Amide |

| ~1420 | Medium | C-N Stretch | Amide |

| ~600-700 | Weak-Medium | C-S Stretch | Thioether |

Expert Insights: The most crucial peak for identification is the strong amide C=O stretch around 1650 cm⁻¹.[5] Its position indicates a tertiary amide, distinguishing it from secondary amides which would also show an N-H stretch. The absence of any significant absorption in the 3200-3500 cm⁻¹ region confirms the tertiary nature of the amide. The C-S stretching vibration is typically weak and falls in the fingerprint region, making it less diagnostic than the carbonyl peak.

Part 3: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and valuable structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₅H₉NOS

-

Molecular Weight: 131.19 g/mol

-

Molecular Ion (M⁺): m/z = 131

Key Fragmentation Pathways: The molecular ion of 2-Acetylthiazolidine is expected to be observable. The primary fragmentation is likely initiated by the loss of the acetyl group or cleavage of the thiazolidine ring.

-

Loss of the Acetyl Radical: A prominent fragmentation pathway involves the cleavage of the N-acetyl bond, leading to the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

-

[M - 42]⁺: m/z = 89 (loss of ketene), corresponding to the thiazolidine cation.

-

[M - 43]⁺: m/z = 88 (loss of acetyl radical), corresponding to the thiazolidine iminium ion. This is often a very stable and abundant fragment.[3]

-

-

Ring Cleavage: The thiazolidine ring can undergo fragmentation, for example, through the loss of ethylene (C₂H₄), leading to a fragment at m/z = 103.[3]

-

Base Peak: The most stable fragment, often the base peak, is frequently the acetyl cation [CH₃CO]⁺ at m/z = 43.[3]

Caption: Key predicted mass spectrometry fragmentation pathways.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of purified 2-Acetylthiazolidine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 90° pulse.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Acquire at least 16 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover 0-200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. For a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range should be 4000-400 cm⁻¹.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. For GC-MS, a non-polar capillary column is suitable.

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition:

-

Set the ionization energy to the standard 70 eV.

-

Scan a mass range from m/z 35 to 200 to ensure capture of the molecular ion and all relevant fragments.

-

-

Analysis: Identify the molecular ion peak. Propose structures for the major fragment ions and correlate them with the known structure of the molecule.

Conclusion

The structural elucidation of 2-Acetylthiazolidine is straightforward with a multi-spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amide functional group, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation. The predictive data and protocols outlined in this guide serve as a robust framework for the characterization of 2-Acetylthiazolidine and can be readily adapted for other N-substituted thiazolidine derivatives.

References

-

AERU, University of Hertfordshire. (n.d.). Acetyl thiazolidine carboxylic acid. Retrieved from [Link]

-

Fengchen Group. (n.d.). N-Acetyl-Thiazolidine-4-Carboxylic Acid BP EP USP CAS 5025-82-1. Retrieved from [Link]

-

PubChem. (n.d.). 4-Thiazolidinecarboxylic acid, 3-acetyl-. Retrieved from [Link]

-

Kunshan Sinovid Bio-Tech Co., Ltd. (2023). N-Acetyl-thiazolidine-4-carboxylic acid. Retrieved from [Link]

- Guella, G., & Dalla Serra, M. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(7), 721-730.

- Valeria, M., et al. (1996). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 118(51), 13071-13078.

-

Cárdenas, G., & Argandoña, E. (2000). IR spectrum obtained with N-acetyl d-glucosamine. Representation of the baselines adopted. ResearchGate. Retrieved from [Link]

-

American Chemical Society. (2015). Infrared and Near-Infrared Spectroscopy of Acetylacetone and Hexafluoroacetylacetone. The Journal of Physical Chemistry A. Retrieved from [Link]

- Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(09), 543-549.

- Zhidkova, E., et al. (2023). 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide as promising scaffold for designing new antifungal compounds. Chimica Techno Acta, 10(1).

- Singh, K., et al. (2023). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation.

- Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience, 12(3), 82.

Sources

An In-Depth Technical Guide to the 2-Acetylthiazolidine Core and Its Derivatives: Synthesis, Properties, and Therapeutic Applications

This guide provides an in-depth exploration of the 2-acetylthiazolidine scaffold and the broader family of thiazolidine derivatives, a cornerstone in modern medicinal chemistry and drug development. We will dissect the core structure, delve into pivotal synthetic methodologies, and illuminate the structure-activity relationships that grant these molecules a remarkable breadth of pharmacological activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic system.

The Thiazolidine Core: A Privileged Scaffold

The thiazolidine ring is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. Its structural simplicity belies a sophisticated chemical character that makes it a "privileged scaffold" in drug design. The non-planar, puckered conformation of the ring and the presence of two heteroatoms create a unique three-dimensional structure that can engage with biological targets in highly specific ways.

The versatility of the thiazolidine core is further enhanced by the ease with which it can be functionalized at various positions, particularly at the C2, C4, and N3 atoms. This allows for the systematic modification of the molecule's physicochemical properties—such as lipophilicity, polarity, and hydrogen bonding capacity—to optimize pharmacokinetic and pharmacodynamic profiles.[1][2]

The 2-acetylthiazolidine structure introduces a key acetyl group at the C2 position, which significantly influences its reactivity and applications, particularly in flavor chemistry and as a synthon for more complex derivatives.

Caption: Core structure of 2-acetylthiazolidine, highlighting key positions for substitution.

Synthesis of the Thiazolidine Ring System

The construction of the thiazolidine nucleus is most commonly achieved through the condensation reaction between a β-aminothiol and a carbonyl compound (an aldehyde or a ketone). This reaction is a cornerstone of thiazolidine chemistry due to its efficiency and the ready availability of starting materials.

General Condensation Reaction

The prototypical synthesis involves the reaction of L-cysteine with a suitable carbonyl compound. The nucleophilic thiol group of cysteine attacks the electrophilic carbonyl carbon, followed by an intramolecular cyclization via the amino group, ultimately yielding the thiazolidine ring after dehydration.[3]

This method is widely employed for generating a variety of 2-substituted thiazolidine-4-carboxylic acids, which are valuable intermediates in pharmaceutical synthesis.[3] The reaction conditions, such as pH and temperature, can be tuned to optimize yields and control stereochemistry.

Caption: A generalized workflow for the synthesis of thiazolidine derivatives.

Maillard Reaction and Flavor Chemistry

In the context of food science, 2-acetylthiazolidine and its more aromatic counterpart, 2-acetyl-2-thiazoline, are significant products of the Maillard reaction.[4][5] This complex series of reactions between amino acids (like cysteine) and reducing sugars is responsible for the desirable flavors in cooked foods. 2-Acetyl-2-thiazoline, in particular, is known for its intense roasted, popcorn-like aroma.[6][7][8]

The formation pathway involves the degradation of cysteine to produce hydrogen sulfide and ammonia, which then react with dicarbonyl compounds like methylglyoxal (derived from sugars) to form the thiazole or thiazoline ring.[4][9][10] The temperature and pH of the reaction environment significantly affect the yield of these flavor compounds.[5]

Key Derivatives and Their Pharmacological Significance

The true power of the thiazolidine scaffold lies in its derivatization. By modifying the core structure, medicinal chemists have developed compounds with a vast array of biological activities.

Thiazolidinediones (TZDs): The Metabolic Modulators

Perhaps the most famous derivatives are the 2,4-thiazolidinediones (TZDs), which feature two carbonyl groups on the thiazolidine ring. This class of compounds, including drugs like Pioglitazone and Rosiglitazone, are agonists of the peroxisome proliferator-activated receptor gamma (PPARγ).[11][12]

-

Mechanism of Action: Activation of PPARγ, a nuclear receptor, leads to the regulation of genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity, making TZDs effective in the treatment of type 2 diabetes.[1][12]

The structural flexibility of the TZD core, especially at the C5 position, allows for extensive derivatization to fine-tune bioactivity and selectivity.[11]

Antimicrobial and Antifungal Agents

The thiazolidine nucleus is a common feature in a wide range of antimicrobial agents.[13][14][15][16][17] Derivatives have been synthesized that show potent activity against various strains of bacteria and fungi.[18][19]

-

Structure-Activity Relationship (SAR): The antimicrobial activity is highly dependent on the nature of the substituents at the C2 and N3 positions.[18] Introducing aromatic or heterocyclic moieties can enhance the compound's ability to interfere with microbial processes. For instance, certain thiazolidin-4-one derivatives have been shown to inhibit biofilm formation, a critical factor in persistent infections.[20]

Anticancer Agents

In recent years, thiazolidine derivatives, particularly TZDs, have emerged as promising scaffolds for anticancer drug development.[11][21] Their mechanisms of action are often multifactorial and can be both PPARγ-dependent and -independent.[12]

-

Therapeutic Mechanisms:

The ability to modify the TZD structure allows for the design of agents that can target specific pathways involved in tumorigenesis.[11][23]

Other Therapeutic Areas

The versatility of the thiazolidine core has led to its exploration in numerous other therapeutic areas, with derivatives showing promise as:

Experimental Protocols: A Foundational Synthesis

Protocol: Synthesis of 2-Alkylthiazolidines

This protocol provides a general method for the synthesis of 2-alkylthiazolidine derivatives, adapted from established procedures for trace aldehyde analysis.[26]

Objective: To synthesize a 2-alkylthiazolidine via condensation of cysteamine with an aldehyde.

Materials:

-

Cysteamine hydrochloride

-

Aldehyde (e.g., acetaldehyde, propionaldehyde)

-

2 N Sodium hydroxide (NaOH)

-

Potassium carbonate (K₂CO₃) solution (0.28 g/mL)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolve cysteamine hydrochloride in 100 mL of deionized water.

-

Adjust the pH of the solution to 6.2 using 2 N NaOH. This deprotonates the amine, making it a more effective nucleophile.

-

Add an aqueous or methanolic solution of the desired aldehyde dropwise to the cysteamine solution while stirring at room temperature.

-

Continue stirring the reaction mixture for 24 hours to ensure complete reaction.

-

Quench the reaction by pouring the mixture into 50 mL of cold potassium carbonate solution. This step neutralizes any remaining acid and aids in the extraction.

-

Extract the aqueous solution with two 25 mL portions of dichloromethane to move the organic product into the organic layer.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

-

Evaporate the dichloromethane under normal pressure, followed by reduced pressure, to yield the crude 2-alkylthiazolidine product.

-

The product can be further purified by distillation under reduced pressure.[26]

Analytical Characterization

The identification and quantification of 2-acetylthiazolidine and its derivatives are crucial for both quality control in manufacturing and for research purposes.

-

Gas Chromatography (GC): GC, particularly with a nitrogen-phosphorus detector (NPD), is a highly sensitive method for analyzing thiazolidine derivatives.[26][27] This technique is widely used in the food industry to detect trace amounts of aldehydes after derivatization with cysteamine.[27][28]

-

Mass Spectrometry (MS): GC-MS provides structural information, allowing for the definitive identification of specific thiazolidine compounds based on their fragmentation patterns.[26][28]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the precise structure and stereochemistry of newly synthesized thiazolidine derivatives.[26]

Table 1: Pharmacological Activities of Thiazolidine Derivatives

| Derivative Class | Primary Target/Mechanism | Therapeutic Application | Key References |

| 2,4-Thiazolidinediones | PPARγ Agonism | Antidiabetic, Anticancer | [1][11][12][13] |

| Thiazolidin-4-ones | Various (e.g., MurB, CYP51) | Antibacterial, Antifungal | [15][18][20] |

| 2-Imino-thiazolidines | Various | Anticancer, Antimicrobial | [29] |

| N-Substituted Thiazolidines | Various | Anti-inflammatory, Antiviral | [16][17][24] |

Conclusion and Future Outlook

The thiazolidine core continues to be a scaffold of immense interest in the scientific community. Its synthetic accessibility and the broad spectrum of biological activities exhibited by its derivatives ensure its place in the future of drug discovery.[16][30] Current research focuses on designing novel derivatives with enhanced potency and selectivity, particularly in the fields of oncology and infectious diseases.[31] The ongoing exploration of structure-activity relationships, aided by in silico modeling and high-throughput screening, will undoubtedly unlock new therapeutic potentials for this remarkable heterocyclic system.[2][23][32]

References

- Method for producing 2-substituted-thiazolidine-4-carboxylic acids.

- Biological potential of thiazolidinedione deriv

- Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Publishing.

- 3-Acetylthiazolidine-2-thione. Chem-Impex.

- Synthesis and Antimicrobial Activity of 2-Substituted-3... PharmaInfo.

- Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems.

- Synthesis, Biological Evaluation and in Silico Studies of Some New Analogues of 3,5-Disubstituted Thiazolidin-2,4-Dione. Taylor & Francis.

- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu

- Determination of Physical and Spectral Data on Thiazolidines for Trace Aldehyde Analysis.

- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central.

- Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. PubMed.

- Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches.

- Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. MDPI.

- A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential.

- (PDF) Thiazolidine derivatives and their pharmacological actions.

- Reinvestigation of 2-acetylthiazole formation p

- Thiazolidinediones as anti-cancer agents. PMC - NIH.

- The Maillard Reaction.

- Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. PubMed.

- Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.

- A New Analytical Method for Volatile Aldehydes.

- 2-acetyl-2-thiazoline 1-(4,5-dihydrothiazol-2-yl)ethanone. The Good Scents Company.

- Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Taylor & Francis Online.

- Approved drugs containing the thiazolidine core structure.

- Pharmacological Activities of Thiazolidinone Derivatives: A Concise Review. International Journal of Pharmaceutical Drug Design.

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance.

- Possible Mechanism for Involvement of Cysteine in Aroma Production in Wine. American Chemical Society.

- Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combine. Imre Blank's.

- (PDF) Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR , and Therapeutic Potential.

- Design, Synthesis, and Evaluation of Thiazolidines deriv

- Design, Synthesis, Molecular Docking, Dynamics Simulation, and Biological Evaluation of Novel Thiazolidinedione Derivatives Against Breast Cancer with Apoptosis-Inducing Activity. ACS Omega.

- Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.

- Recent developments and biological activities of thiazolidinone deriv

Sources

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]

- 4. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ubblab.weebly.com [ubblab.weebly.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-acetyl-2-thiazoline, 29926-41-8 [thegoodscentscompany.com]

- 8. imreblank.ch [imreblank.ch]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmainfo.in [pharmainfo.in]

- 15. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijsdr.org [ijsdr.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. tandfonline.com [tandfonline.com]

- 24. chemimpex.com [chemimpex.com]

- 25. Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. lib3.dss.go.th [lib3.dss.go.th]

- 29. researchgate.net [researchgate.net]

- 30. ijpdd.org [ijpdd.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Theoretical Stability of 2-Acetylthiazolidine

Abstract

2-Acetylthiazolidine is a pivotal molecule, recognized for its significant contribution to the desirable roasted and savory aromas in thermally processed foods as a product of the Maillard reaction. Its stability is a critical parameter influencing the shelf-life, sensory profile, and potential biological activity of food products and pharmaceutical formulations. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate the stability of 2-Acetylthiazolidine. We delve into the quantum chemical foundations for assessing molecular stability, detail the principal degradation pathways including hydrolysis, oxidation, and thermal decomposition, and analyze the environmental factors influencing these processes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind computational choices and outlining self-validating protocols for theoretical stability analysis.

Introduction: The Significance of 2-Acetylthiazolidine

2-Acetylthiazolidine belongs to the thiazolidine class of heterocyclic compounds, characterized by a five-membered ring containing both sulfur and nitrogen atoms. It is primarily formed during the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[1][2] Specifically, it is a key intermediate arising from the reaction of cysteine with dicarbonyl compounds.[3] The presence and concentration of 2-Acetylthiazolidine are directly linked to the rich, cracker-like, and roasted flavors in foods like baked bread, coffee, and cooked meats.

Beyond flavor science, the thiazolidine scaffold is of immense interest in medicinal chemistry due to its presence in a wide array of biologically active compounds, including antibiotics like penicillin.[4][5] Understanding the stability of this scaffold is paramount for drug design, as degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. Theoretical studies provide a powerful, molecular-level lens to predict stability, elucidate degradation mechanisms, and guide the development of strategies to mitigate unwanted reactions. This guide bridges the gap between fundamental theory and practical application, providing a robust framework for the computational investigation of 2-Acetylthiazolidine stability.

Theoretical Foundations for Stability Analysis

The stability of a molecule is not a single property but a multifaceted concept encompassing its resistance to conformational change and chemical decomposition. Computational chemistry offers a suite of tools to probe these aspects with high precision.

Expertise in Method Selection: Why DFT?

For studying chemical reactivity and reaction mechanisms, Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry. It provides an optimal balance between computational cost and accuracy for molecules of this size.

-

Causality: DFT is chosen over simpler methods (like semi-empirical) because it explicitly treats electron correlation, which is crucial for accurately describing bond breaking and forming processes that define chemical reactions. It is more computationally feasible than higher-level ab initio methods (like coupled cluster), which are often too demanding for calculating entire reaction pathways.

-

Functional and Basis Set Selection: The choice of functional and basis set is critical for reliable results. Functionals like B3LYP or those from the M06 suite are frequently used for mechanistic studies.[6] A Pople-style basis set such as 6-311+G(d,p) is often sufficient to provide a good description of the electronic structure, including polarization and diffuse functions necessary for anions and transition states.[6]

Molecular Dynamics (MD) Simulations

While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with the environment, such as solvent molecules.[7] This is particularly useful for understanding how a molecule like 2-Acetylthiazolidine behaves in an aqueous solution, which is its typical environment in food and biological systems.

Degradation Pathways: A Mechanistic Investigation

The stability of 2-Acetylthiazolidine is primarily dictated by its susceptibility to ring-opening and subsequent reactions. The main degradation pathways are hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Degradation: The Iminium Ion Pathway

The most significant degradation pathway for 2-substituted thiazolidines is hydrolysis, which proceeds via a ring-opening mechanism.[8] This reaction is known to be catalyzed by acid.

Mechanism:

-

Protonation: In an acidic medium, the ring nitrogen atom is protonated, which weakens the C2-S bond and facilitates ring opening.

-

Ring Opening: The C2-S bond cleaves to form a resonance-stabilized iminium ion intermediate. This step is often the rate-determining step. Studies on related thiazolidines confirm the formation of this crucial intermediate.[4][8]

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion.

-

Product Formation: The resulting intermediate collapses to yield the ring-opened products: cysteamine and 1-hydroxyethan-1-one (acetaldehyde hydrate).

The proposed acid-catalyzed hydrolytic pathway can be visualized as follows:

Caption: Workflow for the acid-catalyzed hydrolysis of 2-Acetylthiazolidine.

Theoretical calculations using DFT can map out the potential energy surface for this entire process. By locating the transition state (TS) for the ring-opening step, the activation energy (energy barrier) can be calculated, providing a quantitative measure of the molecule's kinetic stability against hydrolysis.

Oxidative Degradation

The sulfur atom in the thiazolidine ring is susceptible to oxidation. Studies on related 2-thiazolines show that oxidation can lead to ring-opening and the formation of sulfonic acids or disulfides.[9] A likely pathway for 2-Acetylthiazolidine involves oxidation at the sulfur atom to form a sulfoxide, followed by further reactions.

Proposed Oxidative Pathway:

-

Sulfoxide Formation: An oxidizing agent (e.g., H₂O₂, peroxy acids) attacks the sulfur atom to form 2-Acetylthiazolidine-S-oxide.

-

Ring Instability: The resulting sulfoxide is more electron-deficient, potentially making the ring more susceptible to nucleophilic attack or elimination reactions, leading to ring cleavage.

Computational studies, similar to those performed on isoxazolidines, can be employed to model this process.[10] DFT calculations can determine the relative energy barriers for oxidation at different sites on the molecule and predict the stability of the resulting oxidized intermediates.

Thermal Degradation

At elevated temperatures, typical of cooking and food processing, thermal degradation becomes a significant factor. For heterocyclic compounds, this often involves fragmentation through the cleavage of the weakest bonds in the ring. Experimental techniques like Thermogravimetric Analysis (TGA) can be used to determine the onset temperature of degradation.[11]

Theoretical modeling can complement these experiments by:

-

Bond Dissociation Energy (BDE) Calculations: DFT can be used to calculate the energy required to break each bond in the molecule. The C-S and C-N bonds are likely candidates for initial cleavage.

-

Reaction Pathway Simulation: Simulating the unimolecular decomposition at high temperatures can reveal the most likely fragmentation pathways and identify the resulting volatile products, which may themselves contribute to the overall aroma profile.

Factors Influencing Stability

The rate and pathway of degradation are highly dependent on environmental conditions.

Effect of pH

As established in the hydrolysis mechanism, pH is a critical factor.

-

Acidic Conditions (pH < 7): Acidity accelerates hydrolysis by promoting the initial protonation step, which is necessary for the formation of the iminium ion intermediate.[5][8]

-

Neutral/Alkaline Conditions (pH ≥ 7): Under neutral or basic conditions, the rate of acid-catalyzed hydrolysis decreases significantly. However, other base-catalyzed mechanisms could become relevant, although for many thiazolidines, stability is higher at neutral to slightly alkaline pH.[12]

Theoretical pKa calculations can predict the protonation state of the molecule at a given pH, which is essential input for accurately modeling the pH-dependent stability.[13]

Solvent Effects

The solvent plays a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states.

-

Polar Protic Solvents (e.g., Water): Water can actively participate in the hydrolysis reaction and can stabilize charged intermediates (like the iminium ion) through hydrogen bonding.

-

Computational Modeling of Solvation: Solvation effects are incorporated into DFT calculations using either implicit or explicit models.

-

Implicit Models (e.g., CPCM, SMD): The solvent is treated as a continuous medium with a defined dielectric constant. This is computationally efficient for screening.

-

Explicit Models: Individual solvent molecules are included in the calculation (e.g., a QM/MM approach or MD simulations). This is more accurate for systems where specific solvent interactions, like hydrogen bonding, are critical.

-

Protocols for Theoretical Stability Studies

To ensure trustworthiness and reproducibility, theoretical protocols must be robust and self-validating. Below are step-by-step methodologies for key computational experiments.

Protocol: DFT Analysis of Hydrolytic Ring-Opening

-

Geometry Optimization:

-

Optimize the ground state geometries of the reactant (2-Acetylthiazolidine), the protonated reactant, the iminium ion intermediate, and the final products (cysteamine + acetyl derivative) in both the gas phase and with an implicit solvent model (e.g., SMD for water).

-

Use a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Confirm all optimized structures are true minima by performing a frequency calculation and ensuring no imaginary frequencies are present.

-

-

Transition State (TS) Search:

-

Locate the transition state for the ring-opening step (protonated thiazolidine → iminium ion). Use methods like Berny optimization (OPT=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method.

-

The TS is a first-order saddle point and must have exactly one imaginary frequency corresponding to the reaction coordinate (the C-S bond breaking).

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

From the optimized TS, perform an IRC calculation in both the forward and reverse directions.

-

Self-Validation: The IRC path must connect the reactant (protonated thiazolidine) and the product (iminium ion) on the potential energy surface, confirming the TS is correct for the desired reaction.

-

-

Energy Profile Construction:

-

Calculate the single-point energies of all optimized structures (reactants, TS, products) using a larger basis set for higher accuracy.

-

Construct a reaction energy profile diagram, plotting the relative free energy (ΔG) against the reaction coordinate. The activation energy (ΔG‡) is the difference in free energy between the transition state and the reactant.

-

Caption: A self-validating workflow for DFT-based reaction pathway analysis.

Data Presentation: Calculated Energy Barriers

All quantitative data should be summarized for clarity.

| Reaction Pathway | Level of Theory | Solvent Model | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| Acid-Catalyzed Hydrolysis | B3LYP/6-311+G(d,p) | SMD (Water) | [Sample Value] | [Sample Value] |

| S-Oxidation by H₂O₂ | M06-2X/6-311+G(d,p) | SMD (Water) | [Sample Value] | [Sample Value] |

Note: Values are placeholders and must be populated from actual computational results.

Conclusion and Future Directions

Theoretical studies provide indispensable insights into the stability of 2-Acetylthiazolidine. The primary degradation route is acid-catalyzed hydrolysis via a ring-opened iminium ion intermediate. Oxidative and thermal pathways also contribute to its decomposition under relevant conditions. DFT calculations are the cornerstone for mapping these reaction pathways and quantifying the associated energy barriers, while MD simulations can illuminate the role of the solvent environment.

Future research should focus on:

-

Explicit Solvent Models: Performing high-level calculations with explicit water molecules to precisely model the role of hydrogen bonding in the hydrolysis mechanism.

-

Catalysis by Other Species: Investigating the catalytic effects of metal ions or other food components on the degradation rate.

-

Substituent Effects: Systematically studying how modifications to the thiazolidine ring or the acetyl group affect the molecule's overall stability, providing a rational basis for designing more stable analogues for specific applications.

By integrating these advanced theoretical approaches with experimental validation, a complete and predictive understanding of 2-Acetylthiazolidine stability can be achieved, enabling better control over flavor development, shelf-life, and the design of novel bioactive molecules.

References

-

Zhang, C., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Communications Chemistry, 3(1), 57. [Link]

-

D'hooghe, M., et al. (2007). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of Sulfur Chemistry, 28(2), 145-161. [Link]

-

Kumar, A., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry, 14(10), 2005-2025. [Link]

-

Perez-Perez, G. V., et al. (2020). Iterated Reaction Graphs: Simulating Complex Maillard Reaction Pathways. Journal of Chemical Information and Modeling, 60(12), 6208-6218. [Link]

-

Vila, J., et al. (2018). Chiral Oxazolidines Acting as Transient Hydroxyalkyl-Functionalized N-Heterocyclic Carbenes: An Efficient Route to Air Stable Copper and Gold Complexes for Asymmetric Catalysis. Catalysts, 8(12), 653. [Link]

-

Wang, X., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 345, 128761. [Link]

-

Liu, Y., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry, 69(36), 10668-10677. [Link]

-

Arshad, M. F., et al. (2025). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. ACS Omega. (Note: This is a future-dated article, link may not be active). [Link]

-

Rostami, H., et al. (2025). Maillard Reaction-Derived Carbon Nanodots: Food-Origin Nanomaterials with Emerging Functional and Biomedical Potential. Comprehensive Reviews in Food Science and Food Safety. (Note: This is a future-dated article, link may not be active). [Link]

-

Gensmantel, N. P., et al. (1985). Opening of the thiazolidine ring of penicillin derivatives. Journal of the Chemical Society, Chemical Communications, (24), 1703-1705. [Link]

-

Cuzzupe, A., et al. (2002). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. Letters in Organic Chemistry, 6(5), 381-383. [Link]

-

Nguyen, T. T. H., et al. (2021). Thermal and Thermo-Oxidative Degradations of Polyvinyl Alcohol with 2,5-Furandicarboxylic Acid Acting as a Crosslinking. Journal of Polymers and the Environment, 29, 3619-3629. [Link]

-

University of York. Understanding the Maillard Reaction. FutureLearn. [Link]

-

Al-Warhi, T., et al. (2022). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Journal of Molecular Structure, 1269, 133804. [Link]

-

L. E. Reeves, J. L. (1975). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. Journal of the American Chemical Society, 97(14), 3989-3995. [Link]

-

Unal, E. B., et al. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. Journal of Physical Chemistry A, 120(23), 4065-4073. [Link]

-

Chiacchio, M. A., et al. (2022). Chemoselective Oxidation of Isoxazolidines with Ruthenium Tetroxide: A Successful Intertwining of Combined Theoretical and Experimental Data. Molecules, 27(17), 5439. [Link]

-

Chen, X., et al. (2020). Computational study on the Maillard reactions of glucose and galactose with lysine. Food Chemistry, 310, 125828. [Link]

-

Kwarciak-Kozłowska, A., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Molecules, 27(13), 4293. [Link]

-

Szafraniec-Szczęsny, J., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Materials, 16(18), 6214. [Link]

-

Moreira, A. S., et al. (2024). Acrylamide in Food: From Maillard Reaction to Public Health Concern. Foods, 13(1), 143. [Link]

-

Saeed, M. A., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Chemistry Central Journal, 11(1), 10. [Link]

-

Eissa, I. H., et al. (2023). New thiazolidine-2,4-diones as effective anti-proliferative and anti-VEGFR-2 agents: Design, synthesis, in vitro, docking, MD simulations, DFT, ADMET, and toxicity studies. Computational Biology and Chemistry, 107, 107958. [Link]

-

Bano, S., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Crystals, 13(5), 785. [Link]

-

Das, B., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4969. [Link]

-

Gok, Y., & Unal, E. B. (2022). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. ACS Omega, 7(4), 3569-3580. [Link]

Sources

- 1. Maillard Reaction-Derived Carbon Nanodots: Food-Origin Nanomaterials with Emerging Functional and Biomedical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Chemoselective Oxidation of Isoxazolidines with Ruthenium Tetroxide: A Successful Intertwining of Combined Theoretical and Experimental Data | MDPI [mdpi.com]

- 11. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on 2-Acetylthiazolidine Bioactivity: A Framework for Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Exploration

In the landscape of medicinal chemistry, the thiazolidine ring stands out as a "privileged scaffold," a core molecular structure that serves as a versatile foundation for a multitude of pharmacologically active agents.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antidiabetic properties.[2][3] While extensive research has focused on derivatives like the thiazolidinediones (TZDs), many variations of this scaffold remain underexplored.[2]

2-Acetylthiazolidine represents one such frontier. Its unique structure—distinguished by an acetyl group at the C2 position rather than the more commonly studied carbonyl group of TZDs—presents a novel chemical entity with untapped therapeutic potential. The exploration of related acetylated structures, such as 3-Acetylthiazolidine-2-thione, hints at the possibility of significant anti-inflammatory and antimicrobial activities, providing a logical starting point for our investigation.[4]

This guide is designed not as a rigid protocol, but as a strategic framework for the initial scientific exploration of 2-Acetylthiazolidine. It is written from the perspective of applied research, emphasizing the causality behind experimental choices and the establishment of self-validating workflows. Our objective is to systematically uncover the bioactivity of this molecule, moving from broad screening to mechanistic insights, thereby laying the groundwork for its potential development as a novel therapeutic agent.

Section 1: Foundational Strategy & The Screening Cascade

Before embarking on specific biological assays, a coherent strategy is paramount. The journey from a novel chemical entity to a potential drug candidate is a process of systematic inquiry, where each experimental phase informs the next. The causality is simple: we must first determine if the compound has a biological effect, then identify a safe dose range to study it, explore its mechanism, and finally, validate it in a more complex system.

This logic dictates a well-defined screening cascade. The initial step is always to assess cytotoxicity, as a compound's biological effects are meaningless without understanding the concentrations at which it is non-toxic to cells. Only then can we proceed to screen for primary bioactivities, such as antioxidant and anti-inflammatory effects, which are hypothesized based on the broader thiazolidine class. A confirmed "hit" in these primary screens provides the rationale for deeper mechanistic studies.

Caption: The Nrf2-Keap1 antioxidant response pathway.

Experimental Approach: To test if 2-Acetylthiazolidine activates this pathway, a researcher would perform a Western blot analysis on cell lysates after treatment. An increase in the nuclear fraction of Nrf2 protein, coupled with an increase in the total cellular protein levels of HO-1 or NQO1, would provide strong evidence for on-target activity.

The NF-κB Pathway: A Target for Anti-inflammatory Activity

If 2-Acetylthiazolidine inhibits LPS-induced NO production, the most probable mechanism involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [5]This pathway is a cornerstone of the inflammatory response. [6]In resting cells, the NF-κB transcription factor (a dimer, typically of p65/p50) is held inactive in the cytoplasm by an inhibitor protein called IκBα. [7]Inflammatory stimuli, such as LPS, activate a kinase complex (IKK) that phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The destruction of IκBα frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including iNOS (the enzyme that produces NO), TNF-α, and IL-6. [5][7][8]

Caption: The canonical NF-κB inflammatory signaling pathway.

Experimental Approach: A Western blot is again the tool of choice. A potent anti-inflammatory compound would be expected to reduce the LPS-induced phosphorylation of IκBα and, consequently, decrease the amount of the p65 subunit of NF-κB found in the nuclear fraction of the cell lysate.

Section 4: Data Collation and Future Perspectives

Systematic data collection and clear presentation are vital for decision-making. The results from the initial screening phases should be summarized in a clear, quantitative format.

Table 1: Summary of In Vitro Bioactivity for 2-Acetylthiazolidine

| Assay | Cell Line | Endpoint | Result (IC₅₀ / EC₅₀) | Positive Control |

|---|---|---|---|---|

| Cytotoxicity | RAW 264.7 | Cell Viability | IC₅₀: [Value] µM | Doxorubicin |

| Antioxidant | Acellular | DPPH Scavenging | EC₅₀: [Value] µM | Ascorbic Acid |

| Antioxidant | RAW 264.7 | ROS Reduction | EC₅₀: [Value] µM | N-Acetylcysteine |

| Anti-inflammatory | RAW 264.7 | NO Inhibition | IC₅₀: [Value] µM | L-NAME |

Interpreting the Data & Next Steps:

-

A high IC₅₀ for cytotoxicity combined with low IC₅₀/EC₅₀ values for bioactivity indicates a favorable therapeutic index .

-

Potent activity in either the antioxidant or anti-inflammatory screens, supported by mechanistic data targeting the Nrf2 or NF-κB pathways, provides a strong rationale for advancing the compound.

-

Lead Optimization: If promising activity is observed, the next step in a drug development pipeline would involve synthesizing analogues of 2-Acetylthiazolidine to establish a Structure-Activity Relationship (SAR). This process aims to improve potency and selectivity while maintaining a good safety profile.

-

In Vivo Validation: A compound with strong, mechanistically supported in vitro data would be a candidate for testing in an animal model of disease (e.g., an LPS-induced systemic inflammation model or a carrageenan-induced paw edema model for inflammation).

This structured, hypothesis-driven framework provides a robust and efficient path for the initial exploration of 2-Acetylthiazolidine, ensuring that experimental choices are logical, and the resulting data is clear, interpretable, and actionable for future drug development efforts.

References

-

Antioxidant, Anti-Inflammatory, Anti-Diabetic, and Pro-Osteogenic Activities of Polyphenols for the Treatment of Two Different Chronic Diseases: Type 2 Diabetes Mellitus and Osteoporosis. (n.d.). MDPI. Retrieved from [Link]

-

Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. Retrieved from [Link]

-

Chen, L., et al. (2018). NF-κB signaling in inflammation. Oncotarget, 9(29), 20631–20640. Available at: [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2022). MDPI. Retrieved from [Link]

-

Loboda, A., et al. (2016). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2016, 4396247. Available at: [Link]

-

New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. (2022). National Institutes of Health. Available at: [Link]

-

Preparation, Characterization and Biological Activity Study of some New Thiazolidine Derivatives. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. (2016). ResearchGate. Retrieved from [Link]

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). National Institutes of Health. Available at: [Link]

-

LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2016). National Institutes of Health. Available at: [Link]

-

Acetyl thiazolidine carboxylic acid. (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

-

In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. (2025). IJRPAS. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activity. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2022). MDPI. Retrieved from [Link]

-

Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis. (2024). PubMed. Retrieved from [Link]

-

An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. (2020). MDPI. Retrieved from [Link]

-

Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). PubMed Central. Available at: [Link]

-

NF-κB. (n.d.). Wikipedia. Retrieved from [Link]

-

Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. (2022). Bio-protocol. Retrieved from [Link]

-

Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI. Retrieved from [Link]

-

Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019). PubMed Central. Available at: [Link]

-

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2012). MDPI. Retrieved from [Link]

-

Thiazolidinediones as anti-inflammatory and anti-atherogenic agents. (2007). PubMed. Retrieved from [Link]

-

Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. (2023). Frontiers. Retrieved from [Link]

-

Natural product-inspired synthesis of thiazolidine and thiazolidinone compounds and their anticancer activities. (2010). PubMed. Retrieved from [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved from [Link]

-

NFE2L2. (n.d.). Wikipedia. Retrieved from [Link]

-

NF-kB: THE PATHWAY OF INFLAMMATION. (2021). PUR-FORM. Retrieved from [Link]

-

Novel thiazolidine derivatives as potent selective pro-apoptotic agents. (2021). PubMed. Retrieved from [Link]

-

Mechanism of action of 2,4-thiazolidinediones. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. Retrieved from [Link]

- Synthetic method for 2-acetyl thiazole. (2016). Google Patents.

-

NF-κB: At the Borders of Autoimmunity and Inflammation. (2019). Frontiers. Retrieved from [Link]

-

The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism. (2012). PubMed. Retrieved from [Link]

-

Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of... (2017). ThaiScience. Retrieved from [Link]

-

Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2021). MDPI. Retrieved from [Link]

-

In vitro and in silico studies of antioxidant activity of 2-thiazolylhydrazone derivatives. (2018). PubMed. Retrieved from [Link]

-

Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. (2006). PubMed Central. Available at: [Link]

-

The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell... (2021). Jurnal Kedokteran Brawijaya. Retrieved from [Link]

-

Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2022). MDPI. Retrieved from [Link]

Sources

- 1. Natural product-inspired synthesis of thiazolidine and thiazolidinone compounds and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. purformhealth.com [purformhealth.com]

- 7. NF-κB - Wikipedia [en.wikipedia.org]

- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

Methodological & Application

Introduction: The Significance of Cysteine-Derived Thiazolidines

An Application Guide for the Synthesis of N-Acetyl-2-methylthiazolidine-4-carboxylic Acid from L-Cysteine

Thiazolidine derivatives, particularly those synthesized from the amino acid L-cysteine, represent a class of heterocyclic compounds with significant interest across various scientific disciplines. Their applications range from flavor chemistry, where they contribute to roasted and savory notes in food, to agriculture as biostimulants, and critically, in pharmaceutical sciences as scaffolds for drug development.[1][2] The reaction of L-cysteine with aldehydes provides a straightforward route to 2-substituted thiazolidine-4-carboxylic acids.[3]

This guide provides a detailed protocol for the synthesis of N-acetyl-2-methylthiazolidine-4-carboxylic acid, a stable derivative, starting from L-cysteine and acetaldehyde. This two-step synthesis first involves the formation of 2-methylthiazolidine-4-carboxylic acid (MTCA), which is subsequently acetylated. This N-acetylation enhances the stability of the compound, which can be advantageous for various applications.[4][5] We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss methods for characterization and validation, tailored for researchers in both academic and industrial settings.

The Underlying Chemistry: Mechanism of Thiazolidine Ring Formation

The synthesis of the thiazolidine ring from L-cysteine and an aldehyde is a classic example of a condensation reaction.[6] The reaction proceeds via a nucleophilic addition followed by an intramolecular cyclization and dehydration.

Step 1: Formation of a Schiff Base/Thiohemiacetal Intermediate

The reaction initiates with the nucleophilic attack of either the thiol (-SH) group or the amino (-NH2) group of L-cysteine on the electrophilic carbonyl carbon of acetaldehyde.[3] This forms an unstable thiohemiacetal or a Schiff base (imine) intermediate, respectively. The reaction environment, particularly the pH, can influence the predominant initial pathway.[7]

Step 2: Intramolecular Cyclization

Following the initial addition, a rapid intramolecular cyclization occurs. If the thiohemiacetal is formed first, the amino group attacks the carbon atom bonded to the hydroxyl and sulfur. Conversely, if the Schiff base forms first, the thiol group attacks the imine carbon. In both pathways, the result is a five-membered heterocyclic ring intermediate.

Step 3: Dehydration

The final step is the elimination of a water molecule from the intermediate to form the stable thiazolidine ring of 2-methylthiazolidine-4-carboxylic acid (MTCA).[6] This reaction is generally efficient and can be performed under mild conditions.

Experimental Protocols

This synthesis is presented in two main parts: the formation of the thiazolidine precursor and its subsequent N-acetylation.

Part A: Synthesis of 2-Methylthiazolidine-4-carboxylic Acid (MTCA)

This protocol outlines the condensation of L-cysteine with acetaldehyde to yield MTCA.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| L-Cysteine | ≥98% | Sigma-Aldrich |

| Acetaldehyde | ≥99.5% | Sigma-Aldrich |

| Ethanol | Reagent Grade | Fisher Scientific |

| Deionized Water | ||

| Hydrochloric Acid (HCl) | Concentrated | VWR |

| Diethyl Ether | Anhydrous | |

| Round-bottom flask | 250 mL | |

| Magnetic stirrer and stir bar | ||

| Ice bath | ||

| pH meter or pH paper | ||

| Rotary evaporator | ||

| Buchner funnel and filter paper |

Step-by-Step Protocol

-

Dissolution of L-Cysteine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.1 g (0.1 mol) of L-cysteine in 100 mL of deionized water. Stir until all the solid has dissolved.

-

Reaction with Acetaldehyde: Cool the L-cysteine solution in an ice bath. Slowly add 4.41 g (0.1 mol) of acetaldehyde to the solution with continuous stirring. The addition should be done dropwise to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction mixture to stir in the ice bath for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-butanol:acetic acid:water, 4:1:1).

-

Product Isolation: After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to about one-third of its original volume.

-

Crystallization: Cool the concentrated solution in an ice bath to induce crystallization. If crystallization is slow, scratching the inside of the flask with a glass rod may help.

-

Filtration and Washing: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any unreacted acetaldehyde.

-

Drying: Dry the product under vacuum to obtain 2-methylthiazolidine-4-carboxylic acid (MTCA). The expected yield is typically high, often in the range of 80-95%.

Part B: Synthesis of N-Acetyl-2-methylthiazolidine-4-carboxylic Acid

This protocol describes the N-acetylation of the previously synthesized MTCA.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 2-Methylthiazolidine-4-carboxylic acid (MTCA) | From Part A | |

| Acetic Anhydride | ≥98% | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO3) | Saturated solution | |

| Ethyl Acetate | Reagent Grade | |

| Anhydrous Magnesium Sulfate (MgSO4) | ||

| Round-bottom flask | 100 mL | |

| Magnetic stirrer and stir bar | ||

| Ice bath | ||

| Separatory funnel |

Step-by-Step Protocol

-

Suspension of MTCA: In a 100 mL round-bottom flask, suspend 7.36 g (0.05 mol) of MTCA in 50 mL of water.

-

Acetylation: Cool the suspension in an ice bath. While stirring vigorously, slowly add 5.1 g (0.05 mol) of acetic anhydride. During the addition, maintain the pH of the solution between 8 and 9 by the dropwise addition of a saturated sodium bicarbonate solution.

-

Reaction Completion: After the addition of acetic anhydride is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Acidification and Extraction: Acidify the reaction mixture to a pH of approximately 2 with concentrated HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield N-acetyl-2-methylthiazolidine-4-carboxylic acid as a white solid.

Workflow for Synthesis and Analysis

The overall process from starting materials to the final, characterized product is outlined below.

Caption: Workflow for the synthesis and characterization of N-acetyl-2-methylthiazolidine-4-carboxylic acid.

Characterization and Self-Validation

To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques should be employed.

-

Thin Layer Chromatography (TLC): A crucial tool for monitoring the reaction progress and assessing the purity of the final product. The retention factor (Rf) will differ significantly between the starting materials, intermediate, and the final acetylated product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides definitive structural information. For MTCA, characteristic peaks for the methyl group at the C2 position and the protons of the thiazolidine ring would be expected. Upon N-acetylation, a new singlet corresponding to the acetyl methyl group will appear, and there will be shifts in the signals of the ring protons.

-

¹³C NMR: Complements the proton NMR data, showing distinct signals for the carbonyl carbons (carboxyl and acetyl), the carbons of the thiazolidine ring, and the methyl groups.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a suitable technique for these polar molecules, and the observed molecular ion peak ([M+H]⁺ or [M-H]⁻) should match the calculated molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the functional groups present. Key absorbances to look for include the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the amide (in the final product), and the N-H stretch (which will disappear upon acetylation).

Expected Analytical Data Summary

| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (Expected) | Key FTIR Bands (cm⁻¹) |

| MTCA | C5H9NO2S | 147.19 | Singlet for CH3, signals for CH and CH2 of the ring | ~3000 (broad, O-H), ~1700 (C=O, acid), ~3300 (N-H) |

| N-Acetyl-MTCA | C7H11NO3S | 189.23 | Singlet for N-acetyl CH3, singlet for C2-CH3, signals for ring protons | ~3000 (broad, O-H), ~1720 (C=O, acid), ~1650 (C=O, amide) |

Field-Proven Insights and Troubleshooting

-

Handling Acetaldehyde: Acetaldehyde is highly volatile (boiling point ~20°C) and should be handled in a well-ventilated fume hood and kept cold. Using a pre-chilled solution is advisable for accurate measurement and to minimize evaporation.

-

Control of pH during Acetylation: Maintaining the pH in the recommended range (8-9) during the addition of acetic anhydride is critical. A pH that is too low will protonate the amine, reducing its nucleophilicity and slowing down the reaction. A pH that is too high can lead to hydrolysis of the acetic anhydride.

-

Diastereomers: The formation of the thiazolidine ring from L-cysteine and acetaldehyde can result in the formation of diastereomers (cis and trans isomers) due to the creation of a new stereocenter at the C2 position.[8] These may be observable in the NMR spectrum as multiple sets of peaks. For many applications, this mixture of diastereomers is acceptable. If a single diastereomer is required, chromatographic separation (e.g., column chromatography or HPLC) would be necessary.

-

Product Stability: While N-acetylation increases stability, thiazolidine-4-carboxylic acids can be susceptible to hydrolysis, particularly at low pH.[5][9] It is advisable to store the final product in a cool, dry place.

References

-

Ückert, A.-K., et al. (2025). Chemical and Biological Mechanisms Relevant to the Rescue of MG-132-Treated Neurons by Cysteine. ResearchGate. Available at: [Link]

-

Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. (2016). ResearchGate. Available at: [Link]

-

Sumatriptan - Wikipedia. (n.d.). Retrieved January 26, 2024, from [Link]

-

Chen, Z., et al. (2021). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 12(35), 11746–11754. Available at: [Link]

-

Acetyl thiazolidine carboxylic acid. (n.d.). AERU, University of Hertfordshire. Retrieved January 26, 2024, from [Link]

-

Reaction of an aldehyde with cysteine can result, among others, in... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Hofmann, T., & Schieberle, P. (2002). Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches. Journal of Agricultural and Food Chemistry, 50(8), 2350–2355. Available at: [Link]

-

Kartal, A., et al. (2012). Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells. Toxicology Mechanisms and Methods, 22(5), 373–378. Available at: [Link]

-

Al-Gharrawi, R. A., & Al-Juthery, H. W. A. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences, 1(4). Available at: [Link]

-

Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. (2021). PubMed. Available at: [Link]

- Mottram, D. S. (2007). The role of sulfur chemistry in thermal generation of aroma. In Flavour Generation (pp. 210-226). Woodhead Publishing.

-

Yamashita, T., et al. (2014). Acetaldehyde Removal from Indoor Air through Chemical Absorption Using L-Cysteine. Atmosphere, 5(2), 211–220. Available at: [Link]

-

Glemarec, V., et al. (2012). Occurrence of 2-methylthiazolidine-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption. Journal of Analytical Toxicology, 36(7), 509–512. Available at: [Link]

Sources

- 1. Acetyl thiazolidine carboxylic acid [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]